(1-Methoxyethyl)benzene

Description

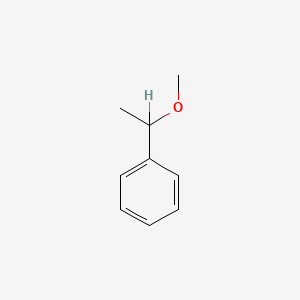

Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKSMSKTENNPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873039 | |

| Record name | (1-Methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4013-34-7 | |

| Record name | (1-Methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4013-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of (1-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methoxyethyl)benzene, an aromatic ether, is a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties is fundamental for its application in research and drug development, informing aspects from reaction conditions and purification techniques to formulation and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and essential safety information.

Physicochemical Properties

The key physicochemical properties of this compound have been compiled from various sources and are summarized in the tables below. It is important to note that much of the available data pertains to the racemic mixture.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |

| Appearance | Yellow to colorless liquid | --INVALID-LINK-- |

| Boiling Point | 160.4 °C at 760 mmHg | --INVALID-LINK-- |

| 77 °C at 53 Torr | --INVALID-LINK-- | |

| Density | 0.933 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.49 | --INVALID-LINK-- |

| Flash Point | 44 °C | --INVALID-LINK-- |

| Vapor Pressure | 3.1 mmHg at 25°C | --INVALID-LINK-- |

Table 2: Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Solubility in Water | Limited due to its hydrophobic aromatic nature. | --INVALID-LINK-- |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), acetone, and chloroform. | --INVALID-LINK-- |

| XLogP3-AA (Computed) | 2.1 | --INVALID-LINK-- |

Table 3: Spectroscopic Data

| Technique | Expected Features | Source(s) |

| ¹H NMR | Signals for methyl protons (doublet), methine proton (quartet), methoxy (B1213986) protons (singlet), and aromatic protons (multiplets). | --INVALID-LINK-- |

| ¹³C NMR | Distinct signals for the methyl, methine, methoxy, and aromatic carbons. | --INVALID-LINK-- |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic and aliphatic C-H stretching, C-O stretching of the ether linkage, and C=C stretching of the benzene (B151609) ring. Aromatic rings typically show a C-H stretching absorption at 3030 cm⁻¹ and peaks in the 1450 to 1600 cm⁻¹ range.[1] | --INVALID-LINK-- |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 120, corresponding to the molecular weight of the analogous compound, cumene (B47948). A base peak at m/z 105 is anticipated, resulting from the loss of a methyl group. Another significant fragment is the phenyl cation at m/z 77.[2] | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound. The following protocols provide methodologies for its synthesis and the determination of its key physicochemical properties.

Synthesis of (S)-(1-Methoxyethyl)benzene via Williamson Ether Synthesis

This protocol details the synthesis of the enantiomerically pure (S)-(1-Methoxyethyl)benzene from (S)-1-phenylethanol.

Materials:

-

(S)-1-phenylethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.2 equivalents) in anhydrous THF is prepared. The suspension is cooled to 0 °C. A solution of (S)-1-phenylethanol (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the cessation of hydrogen gas evolution.

-

Methylation: The resulting alkoxide solution is cooled back to 0 °C. Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure (S)-(1-Methoxyethyl)benzene.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

Procedure:

-

A few milliliters of this compound are placed in a small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.

-

A known volume of this compound is added to the graduated cylinder or the pycnometer is filled.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

An Abbe refractometer is commonly used for the precise measurement of the refractive index of liquids.

Materials:

-

Abbe refractometer

-

This compound sample

-

Dropper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to the determination of its key physicochemical properties.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. C9H12 mass spectrum of (1-methylethyl)benzene (cumene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-phenylpropane cumene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Spectroscopic Data of (1-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Methoxyethyl)benzene. It is designed to be a core resource for researchers, scientists, and drug development professionals who require detailed information for the identification, characterization, and quality control of this compound. This document presents a summary of quantitative spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the key experimental workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Note: Experimentally verified high-resolution data for this compound is not widely available in public spectral databases. Therefore, the NMR and IR data presented below are based on established chemical shift and absorption frequency predictions, and analogies to structurally similar compounds. The mass spectrometry data is based on experimental results from the NIST Mass Spectrometry Data Center.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (Methyl) | ~1.4 | Doublet | ~6.5 |

| -OCH₃ (Methoxy) | ~3.2 | Singlet | N/A |

| -CH (Methine) | ~4.2 | Quartet | ~6.5 |

| Aromatic Protons | ~7.2-7.4 | Multiplet | N/A |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (Methyl) | ~24 |

| -OCH₃ (Methoxy) | ~56 |

| -CH (Methine) | ~80 |

| Aromatic CH (ortho, meta) | ~126-128 |

| Aromatic C (ipso) | ~143 |

| Aromatic CH (para) | ~127 |

Table 3: Infrared (IR) Spectroscopy Peak List (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 3000-2850 | Aliphatic C-H Stretch | Medium |

| 1600, 1495, 1450 | Aromatic C=C Bending | Medium-Strong |

| 1200-1000 | C-O Stretch (Ether) | Strong |

| 760, 700 | Aromatic C-H Bending (out of plane) | Strong |

Table 4: Mass Spectrometry (MS) Fragmentation Data [1]

| m/z | Relative Intensity | Proposed Fragment |

| 121 | 100% | [C₉H₉O]⁺ (Loss of -CH₃) |

| 105 | High | [C₇H₅O]⁺ (Benzylic C-O cleavage) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound from 1-phenylethanol (B42297).

Materials:

-

1-phenylethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, septum, needles, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of 1-phenylethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the cessation of hydrogen gas evolution.

-

Methylation: Cool the resulting alkoxide solution to 0°C.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube.

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a longer acquisition time, and a relaxation delay of 2-10 seconds to ensure quantitative data for all carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

-

An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., ATR or transmission).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

The concentration should be in the range of 10-100 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

Inject the sample solution into the GC-MS system.

-

The sample is vaporized and separated by the gas chromatograph.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for FT-IR spectroscopic analysis.

Caption: Workflow for Mass Spectrometry analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1-Methoxyethyl)benzene. This document summarizes predicted spectral data, outlines experimental protocols for acquiring such data, and presents visualizations to aid in the understanding of the molecular structure and analytical workflow.

Introduction

This compound, also known as 1-methoxy-1-phenylethane, is an aromatic ether with the chemical formula C₉H₁₂O. The structural elucidation of such molecules is fundamental in various fields, including synthetic chemistry, materials science, and drug development. NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.2 - 3.4 | Singlet (s) | 3H | - |

| -CH(OCH₃)- | ~4.2 - 4.4 | Quartet (q) | 1H | ~6.5 |

| -CH₃ | ~1.4 - 1.6 | Doublet (d) | 3H | ~6.5 |

| Aromatic-H (ortho) | ~7.2 - 7.4 | Multiplet (m) | 2H | - |

| Aromatic-H (meta) | ~7.2 - 7.4 | Multiplet (m) | 2H | - |

| Aromatic-H (para) | ~7.2 - 7.4 | Multiplet (m) | 1H | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -OCH₃ | ~56 |

| -CH(OCH₃)- | ~80 |

| -CH₃ | ~24 |

| Aromatic C (ipso) | ~143 |

| Aromatic C (ortho) | ~126 |

| Aromatic C (meta) | ~128 |

| Aromatic C (para) | ~127 |

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample well and does not have signals that overlap with the analyte signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS is chemically inert and provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Shimming: The magnetic field homogeneity must be optimized by a process called shimming to obtain sharp and symmetrical NMR signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the nuclei.

-

Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is often required to achieve a good signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

Visualizations

4.1. Molecular Structure and Atom Labeling

The following diagram illustrates the molecular structure of this compound with atoms labeled for correlation with the NMR data.

Caption: Molecular structure of this compound with atom numbering.

4.2. NMR Analysis Workflow

The logical flow for the analysis of this compound using NMR spectroscopy is depicted in the following diagram.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (1-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (1-Methoxyethyl)benzene. The document details the expected spectral features, provides experimental protocols for obtaining high-quality spectra, and presents the data in a clear, accessible format. This guide is intended to assist researchers, scientists, and drug development professionals in the characterization and analysis of this compound and related aromatic ethers.

Introduction to the Infrared Spectroscopy of this compound

This compound is an aromatic ether with the chemical formula C₉H₁₂O.[1][2] Its structure consists of a benzene (B151609) ring attached to an ethyl group, which is substituted with a methoxy (B1213986) group at the first carbon. Infrared spectroscopy is a powerful analytical technique for the structural elucidation of this compound as it provides characteristic absorption bands corresponding to the vibrations of its specific functional groups. The key functional groups present in this compound are the benzene ring, the aliphatic C-H bonds of the ethyl and methyl groups, and the C-O-C linkage of the ether.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by several key absorption bands. Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances.[3][4] The following table summarizes the expected major absorption peaks and their corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Benzene Ring) |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH) |

| 1600 - 1585, 1500 - 1400 | Medium | C=C Stretch | Aromatic (Benzene Ring) |

| 1470 - 1430 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| 1380 - 1370 | Medium | C-H Bend (Rocking) | Aliphatic (CH₃) |

| 1250 | Strong | Asymmetric C-O-C Stretch | Aromatic Ether |

| 1150 - 1050 | Strong | Symmetric C-O-C Stretch | Aromatic Ether |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (Benzene Ring) |

Experimental Protocols for Infrared Spectroscopy

The acquisition of a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved using several standard techniques. The two most common methods are Transmission Spectroscopy using a liquid cell and Attenuated Total Reflectance (ATR) Spectroscopy.

Transmission Spectroscopy Protocol

This method involves passing an infrared beam through a thin film of the liquid sample held between two IR-transparent salt plates (e.g., NaCl or KBr).

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable liquid cell or two polished sodium chloride (NaCl) or potassium bromide (KBr) plates

-

Pasteur pipette or dropper

-

This compound sample

-

Volatile solvent for cleaning (e.g., dry acetone (B3395972) or chloroform)

-

Kimwipes

-

Desiccator for storing salt plates

Procedure:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry, volatile solvent. Handle the plates by their edges to avoid transferring moisture and oils.

-

Sample Application: Place one to two drops of this compound onto the center of one salt plate using a clean Pasteur pipette.

-

Assembling the Cell: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Ensure no air bubbles are trapped between the plates.

-

Mounting the Sample: Secure the "sandwich" of plates in the spectrometer's sample holder.

-

Acquiring the Spectrum: Place the sample holder in the FTIR spectrometer's sample compartment.

-

Background Scan: Perform a background scan with an empty beam path or with clean, empty salt plates.

-

Sample Scan: Acquire the IR spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, carefully separate the salt plates, rinse them with a dry solvent, gently wipe them with a Kimwipe, and store them in a desiccator.

Attenuated Total Reflectance (ATR) Spectroscopy Protocol

ATR-FTIR is a convenient alternative that requires minimal sample preparation. The technique measures the infrared spectrum of the sample in direct contact with an ATR crystal (e.g., diamond or zinc selenide).

Materials:

-

FTIR Spectrometer equipped with an ATR accessory

-

Pasteur pipette or dropper

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

-

Soft, lint-free wipes

Procedure:

-

ATR Crystal Preparation: Ensure the ATR crystal surface is clean. If necessary, clean it with a soft wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: With the clean, dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquiring the Spectrum: Initiate the sample scan. As with the transmission method, co-adding multiple scans will improve the quality of the spectrum.

-

Cleaning: After the measurement, clean the ATR crystal by wiping away the sample with a soft cloth and rinsing with an appropriate solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of a liquid sample like this compound.

Conclusion

This technical guide has outlined the key aspects of the infrared spectroscopy of this compound. By understanding the characteristic absorption frequencies of its constituent functional groups and following the detailed experimental protocols, researchers can effectively utilize IR spectroscopy for the identification, characterization, and quality control of this compound. The provided workflow diagram offers a clear and logical sequence for conducting and analyzing IR spectroscopic data, ensuring reliable and reproducible results in research and development settings.

References

Mass Spectrometry of (1-Methoxyethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of (1-Methoxyethyl)benzene (CAS No: 4013-34-7). The document details the compound's mass spectral data, a representative experimental protocol for its analysis, and a proposed fragmentation pathway based on electron ionization mass spectrometry. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Compound Information

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 1-Methoxy-1-phenylethane, Methyl α-methylbenzyl ether | [1] |

| CAS Number | 4013-34-7 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.1910 g/mol | [1] |

Electron Ionization Mass Spectrum Data

The following table summarizes the principal ions observed in the 70 eV electron ionization (EI) mass spectrum of this compound. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Fragment |

| 136 | 15 | [C₉H₁₂O]⁺• (Molecular Ion) |

| 121 | 100 | [C₈H₉O]⁺ |

| 105 | 30 | [C₈H₉]⁺ |

| 91 | 25 | [C₇H₇]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

| 43 | 20 | [C₂H₃O]⁺ |

| 29 | 10 | [CHO]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a representative experimental protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The parameters are based on established methods for the analysis of aromatic and ether compounds.[2][3][4]

3.1. Instrumentation

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/TQ (or equivalent)

-

Autosampler: Agilent 7693A (or equivalent)

3.2. Chromatographic Conditions

-

GC Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[2]

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[4]

-

Inlet Temperature: 250 °C.[3]

-

Injection Volume: 1 µL.[4]

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.[2]

-

3.3. Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI).[1]

-

Ionization Energy: 70 eV.[5]

-

Source Temperature: 230 °C.[2]

-

Quadrupole Temperature: 150 °C.[2]

-

Mass Scan Range: m/z 40-450.

-

Solvent Delay: 3 minutes.

3.4. Sample Preparation

-

Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol (B129727) or dichloromethane.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

Visualizations

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the general workflow for the GC-MS analysis of this compound.

References

CAS number for (S)-(1-Methoxyethyl)benzene

An In-depth Technical Guide to (S)-(1-Methoxyethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-Methoxyethyl)benzene, also known as (S)-1-methoxy-1-phenylethane, is a chiral aromatic ether significant in synthetic organic chemistry.[1][2] Its defined stereochemistry makes it a valuable building block for enantiomerically pure molecules, a critical consideration in modern drug development and discovery.[2][3] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and potential applications. It includes quantitative data summaries, detailed experimental procedures for its synthesis and characterization, and logical workflows relevant to its application in asymmetric synthesis and biological screening.

Chemical Identity and Physicochemical Properties

The unique spatial arrangement of (S)-(1-Methoxyethyl)benzene, designated by the (S)-configuration, is crucial for its specific interactions in chiral environments.[1]

Table 1: Chemical Identification of (S)-(1-Methoxyethyl)benzene

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 2511-06-0 | Sigma-Aldrich[1], ChemBK[4] |

| IUPAC Name | [(1S)-1-methoxyethyl]benzene | PubChem[1][2][5] |

| Molecular Formula | C₉H₁₂O | PubChem[1][2][5], NIST WebBook[6] |

| Molecular Weight | 136.19 g/mol | PubChem[1][2][5] |

| InChI Key | PLKSMSKTENNPEJ-QMMMGPOBSA-N | PubChem[1] |

| Canonical SMILES | C--INVALID-LINK--OC | PubChem[5] |

The physical characteristics of (S)-(1-Methoxyethyl)benzene are essential for its handling and application.[1] While specific experimental data for the pure (S)-enantiomer is limited, data for the racemic mixture (CAS Number: 4013-34-7) provides a useful approximation.[1][2][6][7][8][9]

Table 2: Physicochemical Data of (1-Methoxyethyl)benzene

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 77 °C | 53 Torr | Hoffman Fine Chemicals[1][9] |

| Boiling Point | 160.4 °C | 760 mmHg (racemate) | ChemNet[2] |

| Density | 0.933 g/cm³ | (racemate) | ChemNet[2] |

| Refractive Index | 1.49 | (racemate) | ChemNet[2] |

| Flash Point | 44 °C | (racemate) | ChemNet[2] |

| XLogP3-AA | 2.1 | (Computed) | PubChem[2] |

| Topological Polar Surface Area | 9.23 Ų | (Computed) | PubChem[2] |

Synthesis Protocols

The enantioselective synthesis of (S)-(1-Methoxyethyl)benzene is critical for obtaining the pure enantiomer.[1] The most common and effective method is the Williamson ether synthesis, which involves the methylation of its precursor, (S)-1-phenylethanol.[2] This Sₙ2 reaction proceeds with retention of configuration at the chiral center of the alcohol.

Preparation of the Chiral Precursor: (S)-1-Phenylethanol

An effective method for obtaining the enantiomerically pure precursor is through the enzymatic kinetic resolution of racemic (±)-1-phenylethanol.[1]

Experimental Protocol 1: Enzymatic Resolution of (±)-1-Phenylethanol [1]

-

Materials : Racemic (±)-1-phenylethanol, vinyl acetate (B1210297), Novozyme 435 (immobilized lipase (B570770) B from Candida antarctica), n-hexane.

-

Procedure :

-

Dissolve (R,S)-1-phenylethanol (e.g., 240 mM) and vinyl acetate (acyl donor) in n-hexane within a sealed glass bioreactor.

-

Add Novozyme 435 (e.g., 11 mg/mL) to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 42 °C) for a duration sufficient to achieve ~50% conversion (e.g., 75 minutes). The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-1-phenylethanol unreacted.

-

Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC).

-

Upon reaching the target conversion, remove the enzyme by filtration to quench the reaction. The unreacted (S)-1-phenylethanol can then be separated from the (R)-acetate by column chromatography.

-

Synthesis of (S)-(1-Methoxyethyl)benzene via Williamson Ether Synthesis

This protocol details a standard laboratory-scale procedure for the O-methylation of (S)-1-phenylethanol.[10][11]

Table 3: Quantitative Data for Williamson Ether Synthesis [10]

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | (S)-1-Phenylethanol | The enantiomeric excess (e.e.) of the product is determined by the e.e. of the starting material. |

| Base | Sodium Hydride (NaH) | Typically a 60% dispersion in mineral oil. A slight excess (1.2 eq) ensures complete deprotonation. |

| Methylating Agent | Methyl Iodide (CH₃I) | A reactive methylating agent. A slight excess (1.1 - 1.5 eq) drives the reaction to completion. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic polar solvent is crucial. |

| Reaction Temperature | 0 °C to Room Temperature | Deprotonation is performed at 0 °C to control the exothermic reaction. |

| Reaction Time | 2 - 6 hours | Monitor by Thin Layer Chromatography (TLC). |

| Typical Yield | >90% (Isolated) | Highly dependent on experimental setup and purity of reagents. |

| Enantiomeric Excess (e.e.) | >99% | The reaction proceeds with retention of configuration. |

Experimental Protocol 2: Williamson Ether Synthesis [2][10]

-

Materials : (S)-1-phenylethanol (1.0 eq), Sodium hydride (NaH, 60% dispersion, 1.1-1.2 eq), Methyl iodide (1.2-1.5 eq), Anhydrous THF, Saturated aqueous NH₄Cl solution, Diethyl ether, Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure :

-

Alkoxide Formation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (S)-1-phenylethanol (1.0 eq) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.[2][10]

-

Methylation : Cool the alkoxide solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.[10]

-

Work-up and Purification : Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or flash column chromatography to yield pure (S)-(1-Methoxyethyl)benzene.[2][10]

-

Applications and Logical Workflows

While the direct application of (S)-(1-Methoxyethyl)benzene as a chiral auxiliary is not extensively documented, its precursor, (S)-1-phenylethanol, and the analogous amine, (S)-1-phenylethylamine, are pivotal in numerous asymmetric transformations.[12] The principles governing the use of these auxiliaries can be extended to conceptualize workflows for (S)-(1-Methoxyethyl)benzene.[13]

The core principle involves the temporary attachment of the chiral group to a substrate, which then directs a reagent to a specific face of the molecule, inducing diastereoselectivity.[3] Subsequent removal of the auxiliary reveals the enantiomerically enriched product.[3]

Biological Context

Specific biological studies on (S)-(1-Methoxyethyl)benzene are not widely reported.[1] However, the broader class of styryl compounds has been investigated for various biological activities, such as inducing apoptosis in cancer cells.[1] This suggests that molecules with a styryl-like fragment could potentially interact with cellular pathways regulating cell death.[1] A hypothetical workflow can be outlined to investigate this potential.

Characterization and Quality Control

Confirming the identity and purity of synthesized (S)-(1-Methoxyethyl)benzene is essential.

-

Spectroscopic Data :

-

¹H NMR : Expected signals include a doublet for the methyl protons, a quartet for the methine proton, a singlet for the methoxy (B1213986) protons, and multiplets for the aromatic protons.[2]

-

¹³C NMR : The spectrum would show distinct signals for the methyl, methine, methoxy, and aromatic carbons.[2]

-

IR Spectroscopy : Characteristic absorption bands would be observed for C-H (aromatic and aliphatic), C-O (ether), and C=C (benzene ring) stretching.[2]

-

-

Enantiomeric Purity : The enantiomeric excess (e.e.) is the most critical quality control parameter for a chiral compound. It is reliably determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC [1]

-

Purpose : To determine the enantiomeric excess (e.e.) of the synthesized (S)-(1-Methoxyethyl)benzene.

-

Procedure :

-

Column Selection : Select a suitable chiral stationary phase (CSP) column known to resolve aromatic ethers or similar structures (e.g., a Daicel Chiralcel® series column).

-

Mobile Phase : Use a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

-

Sample Preparation : Dissolve a small amount of the purified product in the mobile phase.

-

Analysis : Inject the sample onto the HPLC system. The two enantiomers will have different retention times.

-

Calculation : Calculate the enantiomeric excess using the areas of the two peaks corresponding to the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Conclusion

(S)-(1-Methoxyethyl)benzene is a significant chiral building block whose utility in pharmaceutical and chemical research is predicated on its enantiomeric purity. The synthetic route via Williamson ether synthesis from its precursor, (S)-1-phenylethanol, is a reliable and high-yielding method that preserves stereochemical integrity. While its direct role as a chiral auxiliary is less explored than its analogues, the principles of asymmetric synthesis provide a clear framework for its potential applications. The protocols and workflows detailed in this guide offer a comprehensive resource for the synthesis, characterization, and conceptual application of (S)-(1-Methoxyethyl)benzene for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. (S)-(1-Methoxyethyl)benzene | C9H12O | CID 10419278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, (1-methoxyethyl)- [webbook.nist.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Benzene, (1-methoxyethyl)- (CAS 4013-34-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Technical Whitepaper: Molecular Weight of Racemic (1-Methoxyethyl)benzene

For: Researchers, Scientists, and Drug Development Professionals Subject: Determination of the Molecular Weight of Racemic (1-Methoxyethyl)benzene

Introduction

This compound is an organic compound classified as an ether. Its structure consists of a benzene (B151609) ring substituted with a 1-methoxyethyl group. The term "racemic" indicates that it is present as an equimolar mixture of its two stereoisomers, (R)-(1-Methoxyethyl)benzene and (S)-(1-Methoxyethyl)benzene. For the purposes of molecular weight calculation, the stereochemistry is irrelevant as both enantiomers possess the identical chemical formula and thus the same mass. This document outlines the precise calculation of this compound's molecular weight based on its elemental composition and the standard atomic weights as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Elemental Composition and Formula

The chemical structure of this compound leads to the molecular formula C₉H₁₂O .[1][2][3][4] This formula is derived by summing the constituent atoms:

-

Carbon (C): 6 atoms in the benzene ring, 2 in the ethyl group, and 1 in the methoxy (B1213986) group, totaling 9 atoms.

-

Hydrogen (H): 5 atoms on the benzene ring, 1 on the chiral carbon, 3 on the terminal methyl group, and 3 on the methoxy group, totaling 12 atoms.

-

Oxygen (O): 1 atom in the methoxy group.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation utilizes the standard atomic weights provided by IUPAC.

The standard atomic weights for the constituent elements are presented below. For elements with a range of natural isotopic abundance, the conventional value is used for this calculation.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Source |

| Carbon | C | 9 | 12.011 | [5][6][7][8] |

| Hydrogen | H | 12 | 1.008 | [6][9][10][11] |

| Oxygen | O | 1 | 15.999 | [5][6][12][13] |

The molecular weight is calculated as follows: MW = (9 × A_r(C)) + (12 × A_r(H)) + (1 × A_r(O)) MW = (9 × 12.011) + (12 × 1.008) + (1 × 15.999) MW = 108.099 + 12.096 + 15.999 MW = 136.194 g/mol

This calculated value is consistent with published data for this compound.[1][3][4][14][15]

| Component | Calculation | Subtotal ( g/mol ) |

| Carbon (C₉) | 9 × 12.011 | 108.099 |

| Hydrogen (H₁₂) | 12 × 1.008 | 12.096 |

| Oxygen (O₁) | 1 × 15.999 | 15.999 |

| Total Molecular Weight | 136.194 |

Logical Workflow for Calculation

The relationship between the elemental components and the final molecular weight can be visualized as a straightforward summation workflow.

Caption: Workflow for molecular weight determination.

Experimental Protocols

Not applicable. The determination of molecular weight from a chemical formula is a theoretical calculation based on internationally accepted standard atomic weights. It does not require an experimental protocol.

References

- 1. Benzene, (1-methoxyethyl)- [webbook.nist.gov]

- 2. Benzene, (1-methoxyethyl)- (CAS 4013-34-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | C9H12O | CID 19913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. byjus.com [byjus.com]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 14. hoffmanchemicals.com [hoffmanchemicals.com]

- 15. (S)-(1-Methoxyethyl)benzene | C9H12O | CID 10419278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiroptical Properties of (1-Methoxyethyl)benzene Enantiomers: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chiroptical properties of the (R)- and (S)-enantiomers of (1-Methoxyethyl)benzene, a chiral aromatic ether. While specific experimental chiroptical data is not extensively available in public literature, this document outlines the theoretical principles, expected spectroscopic behavior, and detailed experimental protocols for synthesis, separation, and analysis, tailored for researchers, scientists, and drug development professionals.[1][2]

This compound possesses a stereogenic center at the carbon atom adjacent to the phenyl ring and the methoxy (B1213986) group, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[1] In pharmaceutical development, the stereochemistry of a molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the ability to synthesize, separate, and characterize enantiomerically pure forms of such compounds is of paramount importance.[1]

Physicochemical and Theoretical Chiroptical Data

The fundamental physicochemical properties of the enantiomers are identical in an achiral environment.[2] Their chiroptical properties, however, are distinct and serve as the primary method for their differentiation.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-(1-Methoxyethyl)benzene | (S)-(1-Methoxyethyl)benzene | Racemic this compound |

| Molecular Formula | C₉H₁₂O[1] | C₉H₁₂O[1][3] | C₉H₁₂O[1] |

| Molecular Weight | 136.19 g/mol [1] | 136.19 g/mol [1][3] | 136.19 g/mol [1] |

| CAS Number | 52224-89-2[1] | 2511-06-0[1][3] | 4013-34-7[1] |

| Boiling Point (Racemate) | Not applicable | Not applicable | 160.4 °C at 760 mmHg[3] |

| Density (Racemate) | Not applicable | Not applicable | 0.933 g/cm³[3] |

Table 2: Expected Chiroptical Properties of this compound Enantiomers

| Chiroptical Technique | Expected Observation for (R)-enantiomer | Expected Observation for (S)-enantiomer | Principle of Differentiation |

| Optical Rotation (OR) / Optical Rotatory Dispersion (ORD) | Expected to have a specific rotation of equal magnitude but opposite sign to the (S)-enantiomer.[2] | Expected to have a specific rotation value.[2] | Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[2] |

| Electronic Circular Dichroism (ECD) | Expected to exhibit a spectrum that is a mirror image of the (S)-enantiomer's spectrum.[2] | Expected to exhibit a specific pattern of positive and/or negative Cotton effects.[2] | Enantiomers show differential absorption of left and right circularly polarized light, resulting in mirror-image spectra.[2] |

| Vibrational Circular Dichroism (VCD) | The VCD spectrum would be a mirror image of the (S)-enantiomer's spectrum. | The VCD spectrum would show a unique pattern of positive and negative bands corresponding to its vibrational modes. | This technique measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. |

Experimental Protocols

Due to the limited availability of direct experimental data for this compound, the following protocols are based on established chemical principles and analogous transformations, particularly using its precursor, 1-phenylethanol (B42297), as a practical model.[1]

Synthesis of Racemic this compound via Williamson Ether Synthesis

This method is a robust and widely used approach for preparing ethers.[1] It involves the reaction of an alkoxide with a primary alkyl halide.[1][3]

-

Materials: 1-phenylethanol, anhydrous solvent (e.g., THF), a strong base (e.g., sodium hydride, NaH), and a methylating agent (e.g., methyl iodide, CH₃I).[3]

-

Procedure:

-

Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-phenylethanol in anhydrous THF. Cool the solution to 0 °C in an ice bath.[3]

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature until hydrogen gas evolution ceases, indicating the complete formation of the sodium alkoxide.[3]

-

Methylation: Cool the alkoxide solution back to 0 °C. Add the methylating agent (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.[3]

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.[1][3]

-

The crude product is purified by fractional distillation to yield racemic this compound.[1][3]

-

Enantioselective Synthesis via Resolution of Precursor

A common strategy to obtain enantiopure ethers is to resolve the precursor alcohol and then perform the ether synthesis.[1]

-

Step 1: Enzymatic Resolution of (±)-1-Phenylethanol

-

Principle: This protocol uses a lipase (B570770) enzyme to selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol (the other enantiomer) from the newly formed ester.

-

Materials: Racemic (±)-1-phenylethanol, vinyl acetate (B1210297), Novozyme 435 (immobilized lipase B from Candida antarctica), and n-hexane.[4]

-

Procedure:

-

Dissolve racemic 1-phenylethanol in n-hexane in a sealed bioreactor.[4]

-

Add vinyl acetate as the acyl donor and Novozyme 435.[4]

-

Stir the mixture at a controlled temperature (e.g., 42 °C) until approximately 50% conversion is achieved. The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.[4]

-

Separate the unreacted (S)-1-phenylethanol from the (R)-1-acetoxy-1-phenylethane by column chromatography.

-

The (R)-enantiomer can be recovered by hydrolysis of the ester.

-

-

-

Step 2: Synthesis of Enantiopure (S)- or (R)-(1-Methoxyethyl)benzene

-

Procedure: Use the enantiopure (S)-1-phenylethanol or (R)-1-phenylethanol obtained from the resolution step as the starting material in the Williamson ether synthesis protocol described in section 1. This will yield the corresponding enantiopure (S)-(1-Methoxyethyl)benzene or (R)-(1-Methoxyethyl)benzene.[3][4]

-

Chiroptical Analysis

-

Protocol 1: Optical Rotation Measurement

-

Objective: To measure the specific rotation [α] of an enantiomer.

-

Instrumentation: Polarimeter.

-

Procedure:

-

Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable achiral solvent (e.g., methanol, chloroform) at a known concentration (c, in g/mL).

-

Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution. Measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).

-

-

-

Protocol 2: Electronic Circular Dichroism (ECD) Spectroscopy

-

Objective: To obtain the CD spectrum, which shows the differential absorption of circularly polarized light.[2]

-

Instrumentation: CD Spectropolarimeter.[2]

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the enantiomer in a UV-transparent, achiral solvent (e.g., methanol, hexane). The concentration must be optimized to maintain an absorbance below 1.[2]

-

Instrument Setup: Purge the instrument with nitrogen gas. Set the desired spectral range (e.g., 200-350 nm for aromatic compounds), scan speed, and the number of accumulations to improve the signal-to-noise ratio.[2]

-

Data Acquisition: Record the spectrum of the sample and a solvent blank. The final spectrum is obtained by subtracting the solvent's spectrum from the sample's spectrum. The data is typically plotted as molar ellipticity [θ] or differential extinction coefficient (Δε) versus wavelength.

-

-

Determination of Enantiomeric Excess (ee)

-

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify the two enantiomers in a mixture to determine its purity.[1][4]

-

Instrumentation: HPLC system with a chiral stationary phase (CSP) column and a UV detector.[4]

-

Procedure:

-

Column Selection: Choose a suitable CSP. For aromatic compounds like this compound, polysaccharide-based columns (e.g., Chiralcel OD-H) are often effective.[1][4]

-

Mobile Phase Optimization: Select a mobile phase, typically a mixture of hexane (B92381) and isopropanol. The ratio is optimized to achieve baseline separation of the two enantiomer peaks.[1][4]

-

Analysis: Inject a dilute solution of the sample. The two enantiomers will interact differently with the chiral stationary phase and will elute at different retention times.[4]

-

Calculation: The enantiomeric excess (ee) is calculated from the integrated areas of the two peaks (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| × 100.

-

-

Visualizations

References

Navigating the Safety Landscape of (1-Methoxyethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (1-Methoxyethyl)benzene. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from structurally related compounds, such as its enantiomer (S)-(1-Methoxyethyl)benzene and isomer (2-Methoxyethyl)benzene, to provide a thorough understanding of its potential hazards and safe handling procedures. All quantitative data has been summarized in tables for clarity and comparative analysis.

Physicochemical and Toxicological Properties

While specific toxicological data for this compound is scarce, information on related compounds provides valuable insight into its potential hazards. It is prudent to handle this compound with the same level of caution as similar aromatic ethers until more specific data becomes available.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 4013-34-7 | [1][2] |

| Appearance | Yellow to colorless liquid | [2] |

| Boiling Point | 77 °C at 53 Torr | [2][3] |

| Storage Condition | Sealed in dry, Store in room temperature | [2] |

| Toxicological Data (Related Compounds) | Value | Compound | Reference |

| Acute Dermal LD50 (Rabbit) | >3160 mg/kg bw | Benzene, (1-methylethyl)- | |

| Acute Oral LD50 (Rat) | >2000 mg/kg bw | Benzene, (1-methylethyl)- | |

| Acute Inhalation LC50 (Rat) | >17.6 mg/L | Benzene, (1-methylethyl)- |

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be treated as a potentially hazardous chemical. Based on data for similar compounds, it may be a combustible liquid and cause skin and eye irritation.[4][5] Appropriate engineering controls and personal protective equipment are mandatory to minimize exposure.

| Hazard Class | Precaution |

| Flammability | Combustible liquid. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4] |

| Skin Irritation | May cause skin irritation.[4][5] Wear protective gloves and clothing.[6] |

| Eye Irritation | May cause serious eye irritation.[5] Wear safety glasses with side shields or chemical goggles.[6] |

| Inhalation | May cause respiratory irritation. Work in a well-ventilated area or under a chemical fume hood.[6] |

| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[5] Avoid release to the environment.[4][5] |

Personal Protective Equipment (PPE) Summary

| PPE Category | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.[6] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Butyl rubber, or Viton®). It is recommended to wear two pairs of nitrile gloves for low-volume applications.[6] Check the manufacturer's glove selection guide for breakthrough times. |

| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, full-length pants, and closed-toe shoes are required. For significant exposure risk, a chemical-resistant apron or suit may be necessary.[6] |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize vapor inhalation. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with organic vapor cartridges is required.[6] |

Handling, Storage, and Disposal

Proper handling and storage procedures are crucial to ensure safety in the laboratory.

Handling and Storage Workflow

Caption: A logical workflow for the safe handling, storage, and disposal of this compound.

Handling Procedures:

-

Conduct all work with this compound inside a certified chemical fume hood.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Keep the container tightly closed when not in use.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly with soap and water after handling.[6]

Storage Procedures:

Disposal Procedures:

-

Dispose of this compound and any contaminated materials as hazardous waste.[6]

-

Do not pour down the drain.[6]

-

Collect waste in a designated, properly labeled, and sealed container.[6]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[6]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [6][7] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with plenty of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists. | [6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][7] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [6] |

Spill and Emergency Procedures

In the event of a spill, a clear and practiced emergency plan is essential.

Emergency Response Workflow

Caption: A workflow outlining the steps for responding to a spill of this compound.

Spill Response:

-

Small Spills: Evacuate the area and remove all ignition sources.[6] Ventilate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]

-

Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety department.[6]

Experimental Protocols for Toxicity Assessment (General Methodology)

Acute Oral Toxicity Testing Workflow (OECD 423)

Caption: A simplified workflow for acute oral toxicity testing based on OECD Guideline 423.

Methodology:

-

Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water.

-

Dose Administration: The test substance is administered orally by gavage in a single dose.

-

Starting Dose: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Procedure:

-

A group of three animals is dosed at the starting dose.

-

If mortality occurs in two or three animals, the test is repeated with a lower dose.

-

If one or no animals die, the test is repeated with a higher dose.

-

This process continues until the dose causing mortality in two out of three animals is identified, or no mortality is observed at the highest dose.

-

-

Data Analysis: The results are used to classify the substance into a GHS hazard category for acute oral toxicity.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers consult all available safety information and adhere to their institution's safety protocols.

References

- 1. This compound | C9H12O | CID 19913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. synerzine.com [synerzine.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

(1-Methoxyethyl)benzene Derivatives: A Technical Guide to Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methoxyethyl)benzene is a chiral aromatic ether recognized for its role as a synthetic building block, particularly in the development of enantiomerically pure molecules crucial for modern drug development.[1] While extensive research into the specific biological activities of this compound and its direct derivatives remains limited, the broader class of methoxybenzene and styryl-containing compounds has demonstrated a range of pharmacological properties. This technical guide provides a comprehensive overview of the known physicochemical properties, established synthetic and analytical protocols, and an exploration of potential biological activities based on structurally related compounds. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this chemical scaffold.

Physicochemical Properties

The fundamental properties of racemic and enantiomeric forms of this compound are crucial for their handling, purification, and application in chemical reactions.[1][2] While experimentally determined data for the pure enantiomers are limited, computed values and data for the racemic mixture offer valuable insights.[1]

Table 1: Physicochemical Data of this compound and its Enantiomers

| Property | Racemic this compound | (R)-(1-Methoxyethyl)benzene | (S)-(1-Methoxyethyl)benzene | Source |

| Molecular Formula | C₉H₁₂O | C₉H₁₂O | C₉H₁₂O | [2][3][4] |

| Molecular Weight | 136.19 g/mol | 136.19 g/mol | 136.19 g/mol | [2][3][4] |

| CAS Number | 4013-34-7 | 52224-89-2 | 2511-06-0 | [2][5] |

| IUPAC Name | 1-methoxyethylbenzene | [(1R)-1-methoxyethyl]benzene | [(1S)-1-methoxyethyl]benzene | [3][4] |

| Boiling Point | 160.4 °C at 760 mmHg | Not Reported | 77 °C at 53 Torr | [1][5] |

| Density | 0.933 g/cm³ | Not Reported | Not Reported | [1] |

| Refractive Index | 1.49 | Not Reported | Not Reported | [1] |

| Flash Point | 44 °C | Not Reported | Not Reported | [1] |

| XLogP3-AA (Computed) | Not Reported | Not Reported | 2.1 | [1] |

| Topological Polar Surface Area | 9.23 Ų | Not Reported | 9.23 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | 0 | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | [1] |

Synthesis and Enantiomeric Resolution

The synthesis of racemic this compound is commonly achieved through the Williamson ether synthesis.[2] This method involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the alkoxide of 1-phenylethanol (B42297) reacting with a methylating agent.[2]

Experimental Protocol: Williamson Ether Synthesis for Racemic this compound

This protocol outlines a general procedure for the synthesis of racemic this compound from 1-phenylethanol.

Materials:

-

(S)-1-phenylethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methylating agent (e.g., methyl iodide or dimethyl sulfate)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.[1]

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of (S)-1-phenylethanol (1.0 equivalent) in anhydrous THF to the NaH suspension.[1]

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.[1]

-

Methylation: Cool the freshly prepared alkoxide solution back to 0 °C.[1]

-

Add the methylating agent (1.2 equivalents) dropwise to the reaction mixture.[1]

-

Work-up and Purification: The aqueous layer is extracted with an organic solvent.[2] The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.[2] The crude product is then purified by fractional distillation to yield racemic this compound.[2]

Figure 1: Williamson Ether Synthesis Workflow.

Enantiomeric Resolution and Analysis

The separation of a racemic mixture of this compound into its individual enantiomers is critical for evaluating their distinct biological activities.[2] A common strategy is to resolve the precursor alcohol, 1-phenylethanol, and then convert the enantiopure alcohol to the corresponding ether.[2]

This protocol outlines the lipase-catalyzed acylation for the kinetic resolution of racemic 1-phenylethanol.

Materials:

-

Racemic 1-phenylethanol

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Acylating agent (e.g., vinyl acetate)

-

Organic solvent (e.g., hexane)

Procedure:

-

Dissolve racemic 1-phenylethanol (1.0 equivalent) and vinyl acetate (B1210297) (0.5 equivalents) in hexane.

-

Add the immobilized lipase to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 42 °C) for a specific duration (e.g., 75 minutes) to achieve approximately 50% conversion.[5] The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.[5]

-

Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC).[5]

-

Upon reaching the desired conversion, remove the enzyme by filtration.[5] The filtrate can then be processed to separate the (S)-1-phenylethanol from the acylated (R)-enantiomer.

Chiral HPLC is a common and reliable method for determining the enantiomeric excess (ee) of chiral compounds like this compound.[2]

Instrumentation & Conditions:

-

Column: A chiral stationary phase is required. For aromatic compounds, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.[2]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve good separation.[2]

-

Detection: UV detector set to an appropriate wavelength for the benzene (B151609) ring.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Injection: Inject the sample solution into the HPLC system.[2]

-

Analysis: The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and two separate peaks in the chromatogram.[2]

-

Quantification: The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the areas of the peaks for the major and minor enantiomers, respectively.[2]

Figure 2: Chiral HPLC Analysis Workflow.

Exploration of Potential Biological Activities

While specific biological studies on this compound are not widely reported, the activities of structurally related compounds can provide insights for future research.[5][6]

Hypothetical Apoptosis Induction

The broader class of styryl compounds has been investigated for various biological activities. For instance, styryl lactones have been shown to induce apoptosis in cancer cells.[5] This suggests that compounds with a styryl-like fragment, such as this compound, could potentially interact with cellular pathways that regulate cell death.[5] A hypothetical workflow to investigate this would involve initial cell viability screens followed by mechanistic studies.[5]

Figure 3: Hypothetical Apoptosis Screening Workflow.

Activities of Related Methoxybenzene Derivatives

Derivatives of methoxybenzene have been shown to exhibit a range of biological effects, including antimicrobial and antioxidant activities.[6] The data below is for compounds related to the 1-butyl-4-methoxybenzene scaffold and serves as a comparative reference.[6]

Table 2: Biological Activities of Methoxybenzene Derivatives

| Compound/Derivative | Activity Type | Target Organism(s) / Assay | Result (MIC, IC₅₀, etc.) | Reference |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Antimicrobial | Salmonella typhi (ATCC 6539) | MIC: 64 µg/mL, MBC: 128 µg/mL | [6] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Antimicrobial | Salmonella paratyphi A | MIC: 64 µg/mL, MBC: 128 µg/mL | [6] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Antimicrobial | Salmonella typhimurium | MIC: 64 µg/mL, MBC: 128 µg/mL | [6] |

| Pyrazoline Derivative with 4-methoxy substitution | Antimicrobial | Staphylococcus aureus | MIC: 32-512 µg/mL | [6] |